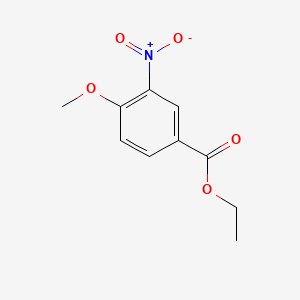

Ethyl 4-methoxy-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

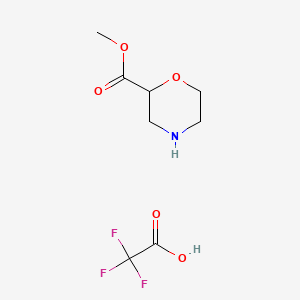

Ethyl 4-methoxy-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO5 . It is related to other compounds such as Methyl 3-methoxy-4-nitrobenzoate and Ethyl 4-methyl-3-nitrobenzoate .

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps. For instance, the synthesis of Benzocaine, an ethyl ester of p-amino benzoic acid, involves a nitration step, a conversion from the nitro group to an amine, and a bromination . Another approach could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . Other reactions could involve Friedel Crafts acylation, conversion from the acyl group to an alkane, and further nitration .Physical And Chemical Properties Analysis

This compound is a solid compound . Other physical and chemical properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be computed .Scientific Research Applications

Chemical Reactivity and Analysis : Ethyl 4-methoxy-3-nitrobenzoate is studied for its chemical reactivity, particularly in reactions like alkaline hydrolysis. For instance, a study by Iskander, Tewfik, and Wasif (1966) found that the presence of a nitro-group in the 4-position significantly increases the rate of alkaline hydrolysis of ethyl benzoate, a phenomenon influenced by steric and mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).

Agricultural Chemistry : Dimmock (1967) investigated derivatives of 4-methoxy-3-nitrobenzoic acid for their ability to produce chlorosis in plants, noting that ethyl-4-methoxy-3-nitrobenzoate can significantly affect the iron content and pigment quantity in barley (Dimmock, 1967).

Organic Synthesis : Sathyanarayana and Poojary (2021) synthesized a compound from ethyl 4-(butylamino)-3-nitrobenzoate, demonstrating the utility of this compound in organic synthesis, especially for generating complex organic compounds (Sathyanarayana & Poojary, 2021).

Cytotoxic Activity : Jasztold-Howorko et al. (2005) synthesized derivatives of 4-nitrobenzoic acid and studied their cytotoxic activity against cancer cell lines, highlighting the potential of this compound in medicinal chemistry (Jasztold-Howorko et al., 2005).

Optical Studies : Vijayakumar et al. (2011) explored the nonlinear optical properties of a related compound, providing insights into the potential of this compound in optical applications (Vijayakumar et al., 2011).

Safety and Hazards

properties

IUPAC Name |

ethyl 4-methoxy-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMPAXGWSYMQMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)

![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)